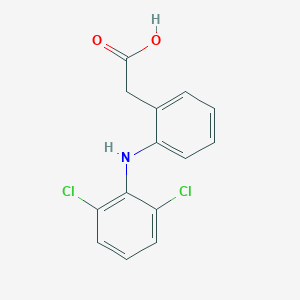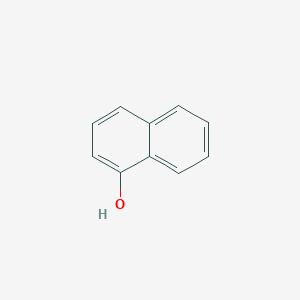
ドチエピンスルホキシド
概要
説明
Dothiepin sulfoxide, also known as dosulepin sulfoxide, is a metabolite of the tricyclic antidepressant dothiepin (also known as dosulepin). Dothiepin is primarily used in the treatment of major depressive disorder and has anxiolytic properties. Dothiepin sulfoxide is formed through the oxidation of dothiepin and has a significantly reduced pharmacological activity compared to its parent compound .
科学的研究の応用
Dothiepin sulfoxide has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of oxidation and reduction reactions.
Biology: Investigated for its effects on neurotransmitter uptake and receptor binding.
Medicine: Studied for its pharmacokinetics and metabolism in the context of antidepressant therapy.
作用機序
Target of Action
Dothiepin Sulfoxide, also known as Dosulepin, primarily targets the noradrenaline transporter (NAT) and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of biogenic amines, which are neurotransmitters involved in various brain functions .
Mode of Action
Dothiepin Sulfoxide acts by inhibiting the reuptake activity of NAT and SERT . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing their neurotransmission . It also binds to muscarinic acetylcholine receptors, causing antimuscarinic side effects .
Biochemical Pathways
The primary biochemical pathway affected by Dothiepin Sulfoxide is the serotonergic and noradrenergic neurotransmission . By inhibiting the reuptake of serotonin and noradrenaline, Dothiepin Sulfoxide increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Pharmacokinetics
Dothiepin Sulfoxide is metabolized in the liver through processes such as N-demethylation, S-oxidation, and glucuronidation . The bioavailability of Dothiepin Sulfoxide is around 30% . It has a protein binding capacity of 84% . The elimination half-life of Dothiepin Sulfoxide is between 22.7 to 25.5 hours , and it is excreted mainly through urine (56%) and feces (15%) .
Result of Action
The inhibition of serotonin and noradrenaline reuptake by Dothiepin Sulfoxide leads to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced serotonergic and noradrenergic neurotransmission, which can alleviate symptoms of depression . Its interaction with muscarinic acetylcholine receptors can lead to antimuscarinic side effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dothiepin Sulfoxide. For instance, personal, social, and environmental factors that contributed to the patient’s depression that are still present (e.g., unemployment, stress, financial problems, social isolation, poverty) can affect the drug’s efficacy . Additionally, the drug’s toxicity and risk of overdose can be influenced by factors such as the patient’s overall health status, presence of cardiac disease, and concurrent use of other medications .
生化学分析
Biochemical Properties
Dothiepin Sulfoxide, as a metabolite of Dothiepin, may share some of its biochemical properties. Dothiepin inhibits the reuptake of biogenic amines, thereby increasing the levels of these neurotransmitters at the synaptic cleft This interaction with neurotransmitters is a key aspect of its biochemical role
Cellular Effects
Its parent compound, Dothiepin, is known to influence cell function by modulating neurotransmitter levels, which can impact cell signaling pathways and gene expression
Molecular Mechanism
Its parent compound, Dothiepin, acts as a serotonin–norepinephrine reuptake inhibitor (SNRI) and also has other activities including antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects
Temporal Effects in Laboratory Settings
Dothiepin has a half-life of 14.4–23.9 hours , and its metabolite Dothiepin Sulfoxide has a half-life of 22.7–25.5 hours This suggests that Dothiepin Sulfoxide may have a relatively long-lasting effect on cellular function
Metabolic Pathways
Dothiepin Sulfoxide is a metabolite of Dothiepin, which undergoes hepatic metabolism involving N-demethylation, S-oxidation, and glucuronidation
準備方法
Synthetic Routes and Reaction Conditions
Dothiepin sulfoxide is synthesized through the oxidation of dothiepin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using chromatographic techniques to isolate dothiepin sulfoxide .
Industrial Production Methods
Industrial production of dothiepin sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve multiple steps, including crystallization and distillation, to achieve the desired quality .
化学反応の分析
Types of Reactions
Dothiepin sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of dothiepin sulfoxide can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert dothiepin sulfoxide back to dothiepin.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dothiepin.
Substitution: Substituted dothiepin sulfoxide derivatives.
類似化合物との比較
Similar Compounds
Dothiepin: The parent compound with higher pharmacological activity.
Northiaden: A metabolite of dothiepin with potent activity as a norepinephrine reuptake inhibitor.
Doxepin: A structurally related tricyclic antidepressant with similar therapeutic effects.
Amitriptyline: Another tricyclic antidepressant with comparable efficacy
Uniqueness
Dothiepin sulfoxide is unique due to its reduced pharmacological activity compared to its parent compound and other similar tricyclic antidepressants. This reduced activity makes it a valuable reference compound in the study of drug metabolism and pharmacokinetics .
特性
IUPAC Name |
(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNPVRZHUPMVQS-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
749-48-4 (monosuccinate) | |
| Record name | Dothiepin sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-71-8, 42046-35-5 | |
| Record name | Dothiepin sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dothiepin sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042046355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethylpropylamine S-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOTHIEPIN SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L9S2WE89J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)





